REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1.[C:11]([Li])([CH3:14])([CH3:13])C.[N:16]1([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:21][CH2:20][CH:19]([C:22]([O:24]CC)=O)[CH2:18][CH2:17]1>C1COCC1>[O:6]1[C:5]2[CH:9]=[CH:10][C:2]([C:22]([C:13]3[CH:11]=[CH:14][C:4]4[O:8][CH2:7][O:6][C:5]=4[CH:9]=3)([OH:24])[CH:19]3[CH2:18][CH2:17][N:16]([C:27]([O:29][C:30]([CH3:31])([CH3:32])[CH3:33])=[O:28])[CH2:21][CH2:20]3)=[CH:3][C:4]=2[O:8][CH2:7]1
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Name
|
|
Quantity
|
1.77 g
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Type
|
reactant
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Smiles
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BrC1=CC2=C(OCO2)C=C1
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Name
|
|
Quantity
|
10.5 mL
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Type
|
reactant
|
Smiles
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C(C)(C)(C)[Li]
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.13 g
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Type
|
reactant
|
Smiles
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N1(CCC(CC1)C(=O)OCC)C(=O)OC(C)(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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stirred overnight
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Duration
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8 (± 8) h
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Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NH4Cl (30 mL)
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Type
|
EXTRACTION
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Details
|
the aqueous layer extracted with EtOAc (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The mixture was purified by flash chromatography (10-30% EtOAc/hexanes)
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C(C2CCN(CC2)C(=O)OC(C)(C)C)(O)C2=CC1=C(OCO1)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |